2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile 2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17996221
InChI: InChI=1S/C18H10N4O2/c19-10-13-5-1-3-7-15(13)23-17-9-18(22-12-21-17)24-16-8-4-2-6-14(16)11-20/h1-9,12H
SMILES:
Molecular Formula: C18H10N4O2
Molecular Weight: 314.3 g/mol

2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile

CAS No.:

Cat. No.: VC17996221

Molecular Formula: C18H10N4O2

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile -

Specification

Molecular Formula C18H10N4O2
Molecular Weight 314.3 g/mol
IUPAC Name 2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzonitrile
Standard InChI InChI=1S/C18H10N4O2/c19-10-13-5-1-3-7-15(13)23-17-9-18(22-12-21-17)24-16-8-4-2-6-14(16)11-20/h1-9,12H
Standard InChI Key BFEPKZUKYXSKPT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,2′-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile features a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) substituted at positions 4 and 6 with oxygen atoms. Each oxygen bridges to a benzene ring bearing a terminal cyano (-CN) group . This arrangement creates a symmetrical, planar structure conducive to π-π stacking interactions and electronic delocalization. The presence of electron-withdrawing cyano groups enhances the compound’s stability and influences its reactivity in subsequent chemical modifications .

Key Physicochemical Data

The following table summarizes critical properties derived from experimental analyses:

PropertyValue
Chemical Name2,2′-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile
CAS Number2184107-36-4
Molecular FormulaC₁₈H₁₀N₄O₂
Molecular Weight314.30 g/mol
AppearanceOff-White Solid
StabilityStable under recommended storage conditions (20°C)
SolubilityData not available

These properties underscore its suitability for applications requiring thermal stability and electronic tunability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2,2′-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile involves multi-step protocols emphasizing regioselective functionalization. A representative route includes:

  • Nucleophilic Substitution: Reacting 4,6-dichloropyrimidine with hydroxybenzonitrile derivatives under basic conditions to install the ether linkages .

  • Cyano Group Introduction: Utilizing nitration or cyanation reactions to position the -CN groups on the benzene rings .

Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving high yields. For instance, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while controlled heating (80–100°C) accelerates substitution kinetics .

Analytical Characterization

  • Spectroscopic Data:

    • IR Spectroscopy: Absorptions at ~2220 cm⁻¹ confirm cyano group presence, while pyrimidine ring vibrations appear at 1600–1500 cm⁻¹ .

    • ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with deshielded signals for oxygen-adjacent hydrogens .

  • Chromatographic Purity: Reverse-phase HPLC typically reveals >95% purity when synthesized under optimized conditions .

Applications in Scientific Research

Medicinal Chemistry

Pyrimidine derivatives are extensively studied for their pharmacological potential. In 2,2′-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile, the cyano groups may enhance binding affinity to biological targets. Preliminary studies suggest inhibitory activity against fungal cytochrome bc₁ complexes, mirroring the mode of action of azoxystrobin . Additionally, its planar structure facilitates intercalation into DNA, warranting exploration as an anticancer agent .

Materials Science

The compound’s conjugated system and electron-deficient cyano groups make it a candidate for organic electronics. Key applications include:

  • Organic Photovoltaics (OPVs): As an electron-transport layer, improving charge separation efficiency .

  • Light-Emitting Diodes (LEDs): Tunable emission profiles via structural modifications .

Recent computational studies predict a bandgap of ~3.2 eV, ideal for visible-light harvesting .

Coordination Chemistry

The pyrimidine nitrogens serve as Lewis bases, enabling coordination to transition metals. For example, complexes with Cu(II) exhibit enhanced catalytic activity in oxidation reactions . Such properties are exploitable in heterogeneous catalysis and sensor design.

Challenges and Future Directions

Synthetic Limitations

Current protocols suffer from modest yields (~40–50%) due to side reactions during etherification . Scalability remains a concern, necessitating greener methodologies (e.g., microwave-assisted synthesis).

Application-Specific Hurdles

  • Toxicity Profiles: Limited data on ecotoxicological impacts hinder agricultural applications .

  • Material Stability: Long-term degradation under UV exposure requires mitigation via protective coatings .

Research Opportunities

  • Structure-Activity Relationships: Systematic substitution to optimize biological or electronic properties.

  • Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage or catalysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator